![molecular formula C17H13N5O4S B3167197 1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]- CAS No. 917919-53-0](/img/structure/B3167197.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]-
Overview
Description
Isoindoles are a type of organic compound that have attracted considerable attention due to their presence in natural products and bioactive compounds . They have a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor and anticancer activity . Isoindole derivatives and oligomers are also important in material science and as photosensitizers for photodynamic therapy .
Synthesis Analysis
Isoindoles can be synthesized through various methods, including ring-closure reactions, isoindoline aromatization, and ring transformations . For example, aromatic compounds bearing an acetylenic unit and nitrogen moieties can be cyclized under transition metal-catalyzed conditions to give different indole derivatives including isoindoles .Molecular Structure Analysis
The molecular structure of isoindoles can be analyzed using various techniques. For example, the structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Isoindoles are rather unstable compounds because of the o-quinoid structure and are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of isoindoles can be determined using various techniques. For example, the molecular weight of 2,3-dihydro-1H-indole is 119.1638 .Scientific Research Applications
Chemical Structure and Properties
This compound, also known as 1H-Indole, 2,3-dihydro-, has a molecular formula of C8H9N and a molecular weight of 119.1638 . It’s a derivative of indoline, a heterocyclic compound .
Synthesis of 1H-Isoindole Derivatives
A novel strategy has been established to assemble a series of single (Z)- or (E)-1H-isoindole derivatives through selectively and sequentially activating carbon–nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores .
Fluorophores for Lipid Droplet Imaging
The synthesized 1H-isoindole derivatives have aggregation-induced emission characteristics . These new fluorophores show fluorescence wavelengths and efficiencies that can be modulated . They have excellent potential to specifically light up lipid droplets (LDs) in living cells with bright fluorescence, low cytotoxicity, and better photostability than commercially available LD-specific dyes .
Antimicrobial Potential
Some imidazole-containing compounds, which are structurally related to 1H-Isoindole-1,3(2H)-dione, have shown good antimicrobial potential . Although the specific antimicrobial activity of this compound is not mentioned, it’s possible that it may also have similar properties.
Commercial Availability
This compound is commercially available and can be purchased from chemical suppliers like MilliporeSigma . This availability facilitates its use in various research applications.
Mechanism of Action
Target of Action
Isoindole derivatives have been found in natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (cox-2), thrombin inhibitor and anticancer activity .
Mode of Action
The mode of action of this compound involves selectively and sequentially activating carbon–nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics .
Biochemical Pathways
The compound’s ability to selectively activate carbon–nitrogen triple bonds suggests it may influence pathways involving these bonds .
Pharmacokinetics
The compound’s ability to selectively activate carbon–nitrogen triple bonds suggests it may have unique pharmacokinetic properties .
Result of Action
The result of the compound’s action is the production of structurally unique fluorophores with aggregation-induced emission characteristics .
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For example, the compound is sensitive to air and needs to be stored in a dry, cool place, away from direct sunlight .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(1-phenyltetrazol-5-yl)sulfonylethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O4S/c23-15-13-8-4-5-9-14(13)16(24)21(15)10-11-27(25,26)17-18-19-20-22(17)12-6-2-1-3-7-12/h1-9H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCBPKWSGGQGPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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